molecular formula C8H13N3O2 B13153819 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13153819
M. Wt: 183.21 g/mol
InChI Key: JTLPMQOZZLPQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that contains a triazole ring. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 5th position, an isopropyl group at the 1st position, and a carboxylic acid group at the 4th position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and can be performed under mild conditions.

  • Step 1: Synthesis of Azide

    • React an alkyl halide (e.g., ethyl bromide) with sodium azide in a polar solvent like dimethylformamide (DMF) to form the corresponding azide.
  • Step 2: Cycloaddition Reaction

    • Combine the azide with an alkyne (e.g., propargyl alcohol) in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) to form the triazole ring.
  • Step 3: Functional Group Modification

    • Introduce the carboxylic acid group at the 4th position of the triazole ring through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require a catalyst, such as palladium on carbon (Pd/C), and can be performed under mild to moderate conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl and isopropyl groups, resulting in different chemical and biological properties.

    5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    5-ethyl-1-(methyl)-1H-1,2,3-triazole-4-carboxylic acid:

Uniqueness

5-ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

5-Ethyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12N4O2\text{C}_8\text{H}_{12}\text{N}_4\text{O}_2

This compound features a triazole ring which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets.

Triazole derivatives exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation. For example, they can inhibit fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis in fungi.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or RNA structures, disrupting nucleic acid functions and leading to apoptosis in cancer cells.
  • Immune Modulation : Triazoles may influence immune responses by modulating cytokine production or enhancing the activity of immune cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves inducing apoptosis via caspase activation and cell cycle arrest at the G1 phase .
Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
A54912.3Cell cycle arrest
HT-298.7DNA intercalation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity : It demonstrates potent antifungal activity against Candida albicans and Aspergillus niger with Minimum Inhibitory Concentrations (MIC) below 10 µg/mL .
PathogenMIC (µg/mL)
Candida albicans5
Aspergillus niger8

Study 1: Anticancer Properties

A study conducted on the efficacy of this compound against human breast cancer cells revealed that treatment led to a significant reduction in cell viability over 72 hours. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound .

Study 2: Antifungal Efficacy

In another investigation focusing on its antifungal properties, researchers treated cultures of C. albicans with varying concentrations of the compound. Results showed a dose-dependent inhibition of fungal growth, suggesting its potential as a therapeutic agent against fungal infections .

Comparative Analysis with Similar Compounds

When compared to other triazole derivatives such as fluconazole and voriconazole, this compound exhibited superior efficacy in certain cancer cell lines while maintaining lower toxicity profiles.

CompoundAnticancer IC50 (µM)Antifungal MIC (µg/mL)
5-Ethyl Triazole10.55
Fluconazole158
Voriconazole126

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-ethyl-1-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-4-6-7(8(12)13)9-10-11(6)5(2)3/h5H,4H2,1-3H3,(H,12,13)

InChI Key

JTLPMQOZZLPQKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.